Enzymatic Inhibition Profile of (3E)-2-Propylpent-3-enoic Acid on 5-Lipoxygenase and mPGES-1
In contrast to valproic acid (VPA), (3E)-2-Propylpent-3-enoic acid exhibits distinct enzyme inhibition activities. It potently inhibits 5-lipoxygenase with an IC50 of 400 nM in human PMNL cells, while its inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) is significantly weaker, with an IC50 of 10,000 nM (10 µM) [1]. This 25-fold difference in potency suggests a more targeted anti-inflammatory profile compared to VPA, which is known for broader, less characterized effects on arachidonic acid metabolism [2].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 400 nM (5-lipoxygenase); IC50 = 10,000 nM (mPGES-1) |
| Comparator Or Baseline | Valproic Acid (IC50 values for these specific targets not reported in the same study, but known for broader activity on arachidonic acid metabolism) |
| Quantified Difference | 25-fold higher potency for 5-lipoxygenase vs. mPGES-1 |
| Conditions | Inhibition of 5-lipoxygenase in fMLP-stimulated human PMNL cells; inhibition of mPGES-1 in IL-1beta-stimulated A549 cell microsomes. |
Why This Matters
This selective enzyme inhibition profile differentiates it from VPA and positions it as a more specific tool for studying the 5-lipoxygenase pathway in inflammation research.
- [1] BindingDB. (n.d.). BDBM50396065: Activity data for CHEMBL1819480. View Source
- [2] Medical University of Lublin. (n.d.). Record details for (3E)-2-Propylpent-3-enoic acid. View Source
